molecular formula C16H18N6O B6821267 imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone

Cat. No.: B6821267
M. Wt: 310.35 g/mol
InChI Key: XRECSJGIXGHWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine ring with a piperidine moiety linked through a methanone bridge to a 5-methyl-1H-1,2,4-triazole ring. The unique structural attributes of this compound contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-18-15(20-19-11)13-4-2-3-8-22(13)16(23)12-5-6-14-17-7-9-21(14)10-12/h5-7,9-10,13H,2-4,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECSJGIXGHWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCCN2C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial-scale production of this compound may utilize continuous flow chemistry techniques to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-6-yl-[2-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.